![molecular formula C8H14N4S B7636449 1-cycloheptyl-2H-tetrazole-5-thione](/img/structure/B7636449.png)
1-cycloheptyl-2H-tetrazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cycloheptyl-2H-tetrazole-5-thione is an organic compound with the molecular formula C8H14N4S. It consists of a cycloheptyl group attached to a tetrazole ring, which is further substituted with a thione group. This compound is part of the tetrazole family, known for their high nitrogen content and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cycloheptyl-2H-tetrazole-5-thione can be synthesized through several methods. One common approach involves the reaction of cycloheptylamine with triethyl orthoformate and sodium azide in the presence of a catalyst such as ytterbium triflate. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring .
Another method involves the reaction of cycloheptyl isothiocyanate with sodium azide under mild conditions. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Catalysts and reaction conditions are optimized to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-cycloheptyl-2H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1-cycloheptyl-2H-tetrazole-5-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-2H-tetrazole-5-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The tetrazole ring can also interact with various receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2H-tetrazole-5-thione
- 1-(4-hydroxyphenyl)-2H-tetrazole-5-thione
- 1,4-disubstituted tetrazole-5-thiones with piperazine moiety
Uniqueness
1-cycloheptyl-2H-tetrazole-5-thione is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-cycloheptyl-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c13-8-9-10-11-12(8)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,9,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUHBXNDCNGGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=S)N=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.